molecular formula C17H13ClFNO2 B5184604 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione

3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione

Cat. No. B5184604
M. Wt: 317.7 g/mol
InChI Key: AIALJBGWBQPRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as CFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of thalidomide, a medication that was originally developed as a sedative but was later found to cause birth defects. CFP has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione exerts its effects by inhibiting the production of certain cytokines, which are proteins that play a key role in the immune response. By inhibiting cytokine production, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may be able to reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects
3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have a number of biochemical and physiological effects. Studies have shown that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to increase the production of anti-inflammatory cytokines such as IL-10. These effects suggest that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may be able to reduce inflammation and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in lab experiments is that it has been extensively studied and its properties are well understood. In addition, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is relatively easy to synthesize and is commercially available. However, one limitation of using 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of research is in the development of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione-based therapies for the treatment of cancer and autoimmune diseases. Another potential direction is in the study of the mechanism of action of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, which could lead to the development of more effective treatments. Finally, there is potential for the development of new derivatives of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione that may have improved properties and efficacy.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione involves several steps, starting with the reaction of 4-chlorobenzylamine with phosgene to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-fluoroaniline to form the corresponding amide, which is subsequently cyclized to form the pyrrolidinedione ring. The final product is obtained after purification and isolation.

Scientific Research Applications

3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has anti-tumor activity and can inhibit the growth of various cancer cell lines. In addition, 3-(4-chlorobenzyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2/c18-13-3-1-11(2-4-13)9-12-10-16(21)20(17(12)22)15-7-5-14(19)6-8-15/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIALJBGWBQPRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

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